N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
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Description
Scientific Research Applications
Crystal Structure Analysis
The title compound and its analogs exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, suggesting potential for unique molecular interactions due to their structural rigidity. This characteristic folding, stabilized by intramolecular hydrogen bonding, could make these compounds suitable for study in the field of crystallography and molecular design (Subasri et al., 2016); (Subasri et al., 2017).
Potential Dual Enzyme Inhibitors
Research on derivatives similar to the title compound has shown potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two crucial enzymes in the folate pathway, which is a target for cancer treatment. This suggests that derivatives of the title compound might serve as a basis for developing new anticancer agents (Gangjee et al., 2008).
Antifolate and Antitumor Activity
The classical antifolate and nonclassical analogs of compounds structurally related to the title compound have shown significant DHFR inhibition and antitumor activities. These findings underline the potential use of such compounds in the development of new therapies for cancer (Gangjee et al., 2007).
Novel Biological Activities
A synthesis study on thiopyrimidine-glucuronide compounds, which share a structural framework with the title compound, exhibited promising biological activities. This suggests that further exploration of similar compounds could lead to the discovery of new drugs with varied therapeutic uses (Wanare, 2022).
Synthesis and Evaluation of Pharmaceutical Properties
Studies have also explored the enantioselective synthesis of drugs using chiral complexes, highlighting the significance of structural modifications in improving pharmaceutical properties like selectivity and potency. This area of research could benefit from the exploration of compounds like the title compound for the synthesis of enantiomerically pure pharmaceuticals (Taghizadeh et al., 2016).
properties
IUPAC Name |
N-benzyl-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-13(7-8-20)15(22)19-16(18-11)23-10-14(21)17-9-12-5-3-2-4-6-12/h2-6,20H,7-10H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUMFVJDUMSPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide |
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